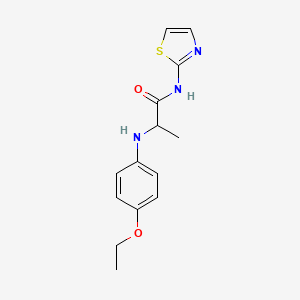

2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide

Description

2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide is a synthetic small molecule characterized by a thiazole ring linked to a propionamide backbone and a 4-ethoxy-substituted phenylamino group. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors involved in metabolic diseases.

Properties

Molecular Formula |

C14H17N3O2S |

|---|---|

Molecular Weight |

291.37 g/mol |

IUPAC Name |

2-(4-ethoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C14H17N3O2S/c1-3-19-12-6-4-11(5-7-12)16-10(2)13(18)17-14-15-8-9-20-14/h4-10,16H,3H2,1-2H3,(H,15,17,18) |

InChI Key |

XMURCUWUYUNQBW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(C)C(=O)NC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Attachment of the Phenyl Group: The ethoxy-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aniline reacts with a suitable electrophile.

Formation of the Propionamide Moiety: The final step involves the acylation of the thiazole derivative with a propionyl chloride or propionic anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety, potentially converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active thiazole derivatives.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function. The ethoxy-phenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Features

A comparative analysis of key structural analogs is summarized below:

Key Observations :

- Thiazole vs. Thiazolidinone: The target compound and RO0281675 retain the thiazole ring, whereas NAT-1 and NAT-2 feature a thiazolidinone core. Thiazole derivatives are often associated with metabolic enzyme modulation (e.g., glucokinase activation) .

- Substituent Effects: The 4-ethoxy-phenylamino group in the target compound introduces an electron-donating ethoxy moiety, contrasting with RO0281675’s electron-withdrawing methanesulfonyl group. This difference may alter binding affinity to targets like glucokinase .

Physicochemical Properties

| Property | Target Compound | RO0281675 | NAT-1 |

|---|---|---|---|

| Solubility | Moderate (ethoxy) | Low (sulfonyl) | Moderate (methoxy) |

| LogP | ~2.5 (estimated) | 3.1 (calculated) | ~2.8 |

| Hydrogen Bonding | Amine NH, thiazole N | Sulfonyl O, thiazole N | Thiazolidinone C=O |

The ethoxy group enhances lipophilicity compared to NAT-1’s methoxy but less than RO0281675’s sulfonyl group. NAT-2’s phenolic hydroxyl may improve solubility in polar solvents .

SAR Insights :

- Electron-withdrawing groups (e.g., sulfonyl) enhance enzyme binding via dipole interactions.

- Bulky substituents (e.g., cyclopentyl) improve metabolic stability but may reduce solubility .

Biological Activity

2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide is a synthetic organic compound that belongs to the thiazole derivative family. Its unique structural features, including a thiazole ring, an ethoxy-substituted phenyl group, and a propionamide moiety, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Structural Characteristics

The compound's structure can be summarized as follows:

- Thiazole Ring : Known for its role in various therapeutic areas.

- Ethoxy-substituted Phenyl Group : Enhances lipophilicity and potential binding interactions.

- Propionamide Moiety : Contributes to the overall stability and reactivity of the compound.

These features allow 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide to interact with multiple biological targets, making it a compound of interest in medicinal chemistry.

Anticancer Activity

The anticancer properties of 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide have been explored in several studies. Thiazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects of thiazole derivatives, compounds similar to 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide were tested against various cancer cell lines. Results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, highlighting their potential as anticancer agents.

The mechanisms through which 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Evidence suggests that thiazole derivatives can interfere with the normal cell cycle progression, particularly at the G1/S transition.

Research Findings

Recent studies have focused on synthesizing and evaluating derivatives of thiazoles for their biological activities. For instance, a series of thiazole-based compounds were synthesized and screened for their anticancer properties, demonstrating promising results against various tumor types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.